

Addressing instrument contamination when measuring low-level plasticizers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: *B086684*

[Get Quote](#)

Technical Support Center: Measuring Low-Level Plasticizers

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering plasticizer contamination during low-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate and other plasticizer contamination in a laboratory?

A1: Phthalates and other plasticizers are ubiquitous and can be introduced at nearly any stage of the analytical process. The most common sources include:

- Solvents and Reagents: Even high-purity solvents can contain low levels of plasticizers. Methylene chloride, ethyl acetate, and acetone are common culprits.[\[1\]](#)
- Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, sample vials and caps, and Parafilm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Glassware: Improperly cleaned glassware can retain plasticizer residues. New glassware may also have coatings that contain these compounds.[\[1\]](#)

- Laboratory Equipment: Tubing (especially PVC), solvent inlet frits (stones) used in HPLC systems, and components of automated extraction systems are known to leach plasticizers.
[\[1\]](#)[\[4\]](#)
- Laboratory Environment: Plasticizers are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials. This airborne contamination can settle on surfaces and enter samples.
[\[1\]](#)[\[5\]](#)
- Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a significant source of phthalate contamination.
[\[1\]](#)
- Water Purification Systems: Deionized (DI) water systems may use plastic tanks or tubing that can leach phthalates into the purified water.
[\[4\]](#)

Q2: I see consistent, unexpected peaks in my blanks and samples. Could these be plasticizers?

A2: Yes, this is a classic sign of plasticizer contamination. Phthalates are semi-volatile compounds that can accumulate in the GC injector port or LC system and be released slowly during subsequent runs, leading to "ghost peaks".
[\[1\]](#) If these peaks appear consistently across blanks, it points to a systematic source of contamination from your solvents, consumables, or instrument.

Q3: Are there "cleaner" plastics I can use to minimize contamination?

A3: While no plastic is entirely free of potential leachables, some are better than others. Polypropylene (PP) and high-density polyethylene (HDPE) are generally considered better choices. However, even these can be sources of contamination, not from the polymer itself, but from additives used during manufacturing like mold release agents (e.g., oleamide) or disinfectants.
[\[2\]](#)[\[6\]](#) Whenever possible, substituting plastic with high-quality borosilicate glass is the best practice.
[\[7\]](#)

Q4: How can my choice of solvents affect plasticizer leaching?

A4: The type of solvent and the duration of contact can significantly impact the degree of leaching. Organic solvents, especially non-polar ones, are more aggressive at extracting plasticizers from materials.^[5] For example, storing alcoholic beverages in plastic containers poses a particular risk because ethanol provides good solubility for phthalate esters (PAEs).^[5] Acidic additives, like formic acid, can also promote the transfer of plasticizers from consumables like pipette tips into your sample.^[8]

Troubleshooting Guide

Issue: High background of plasticizers detected in analytical blanks.

Troubleshooting Steps:

- Isolate the Source: The first step is to systematically identify the source of the contamination. A logical workflow can help pinpoint the issue.

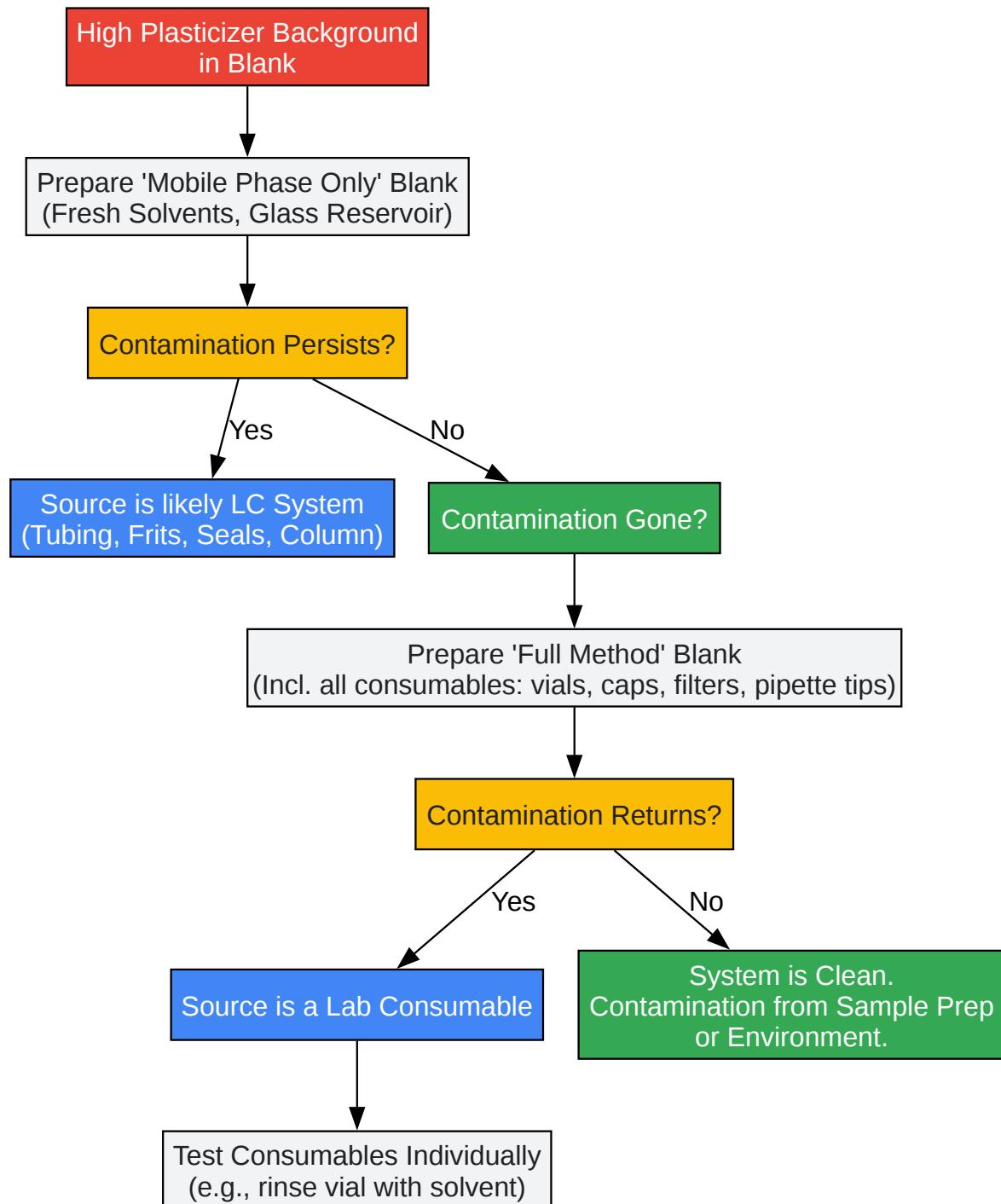

[Click to download full resolution via product page](#)

Diagram 1: Systematic workflow for troubleshooting high plasticizer background.

- Check Solvents and Water: Use high-purity, LC-MS grade solvents pre-filtered by the manufacturer.[\[7\]](#) Store them in borosilicate glass reservoirs, not in the original shipping bottles or plastic containers.[\[7\]](#) Test your deionized water source, as storage tanks can be a source of contamination.[\[4\]](#)
- Evaluate Consumables:
 - Pipette Tips: Even tips made from polypropylene can be contaminated from packaging or storage boxes.[\[2\]](#)
 - Syringes: Plastic syringes can leach DMP, DBP, and DEHP. Use glass syringes for sample handling and transfer whenever possible.[\[2\]](#)
 - Filters: Syringe filters, especially those made of PTFE or cellulose acetate, can be a significant source of phthalates.[\[2\]](#)[\[3\]](#) If filtration is necessary, pre-rinse the filter with a solvent to reduce extractables.[\[9\]](#)
 - Vials and Caps: Use vials and caps known to be low in plasticizers. Avoid caps with paper liners or septa containing adhesives that can contaminate your sample.[\[10\]](#)
- Inspect the Instrument:
 - Tubing: Replace any PVC tubing in your system with PEEK or stainless steel.
 - Solvent Frits: Solvent inlet filters (stones) can leach plasticizers over time. Rinse new frits thoroughly with a high-purity solvent like methanol or methylene chloride.[\[4\]](#)
 - Injector/Inlet: For GC analysis, the inlet is a common place for phthalates to accumulate. Regularly clean or replace the injector liner and septum.[\[1\]](#)

Issue: Ghost peaks appearing in chromatograms.

Troubleshooting Steps:

- Perform a System Bake-out (GC): For gas chromatography systems, bake out the column at the manufacturer's recommended maximum temperature to strip it of contaminants.[\[1\]](#)

- Flush the System (LC): For liquid chromatography systems, flush the entire system with a strong, organic solvent like isopropanol or methanol.[7][9]
- Run Solvent Blanks: After any maintenance, run multiple solvent blanks to ensure the ghost peaks are gone before analyzing real samples.[1]
- Check the Syringe (GC-MS): The outer surface of a GC-MS syringe needle can absorb airborne phthalates. Ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent.[1]

Quantitative Data on Plasticizer Leaching

The following table summarizes reported levels of plasticizer leaching from various laboratory consumables. These values can vary based on the manufacturer, specific product line, and testing conditions.

Contamination Source	Plasticizer Detected	Reported Leaching Level	Reference
Pipette Tips	Diethylhexyl phthalate (DEHP)	Max: 0.36 µg/cm ²	[2][3]
Pipette Tips	Diisononyl phthalate (DINP)	Max: 0.86 µg/cm ²	[2][3]
Plastic Syringes	DMP, DBP, DEHP	Present in mobile phase after 30 min contact	[2]
PTFE Syringe Filter	Dibutyl phthalate (DBP)	Max: 2.49 µg/cm ²	[2][3]
Regenerated Cellulose Filter	Dibutyl phthalate (DBP)	Max: 0.61 µg/cm ²	[2][3]
Cellulose Acetate Filter	Dimethyl phthalate (DMP)	Max: 5.85 µg/cm ²	[2][3]
Parafilm®	Diethylhexyl phthalate (DEHP)	Up to 0.50 µg/cm ²	[2][3]

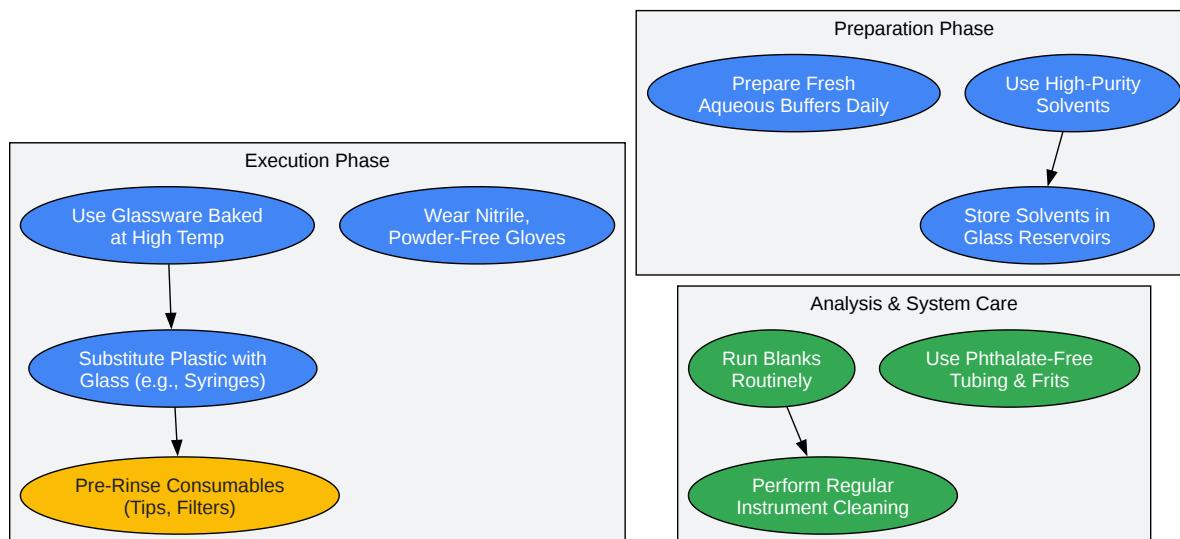
Experimental Protocols

Protocol 1: General Glassware Cleaning for Low-Level Analysis

This protocol is designed to minimize background contamination from glassware.[\[11\]](#)

- Initial Wash: Wash glassware thoroughly with a mild, non-alkaline, phosphate-free laboratory detergent. Use a brush to remove any particulate matter.
- Tap Water Rinse: Rinse thoroughly with hot tap water.
- Solvent Rinse: Rinse with a high-purity solvent such as acetone or methanol to remove organic residues.
- Deionized Water Rinse: Rinse multiple times with ultrapure ($18 \text{ M}\Omega\cdot\text{cm}$) water.
- Acid Wash (Optional, for stubborn contamination): For aggressive cleaning, sonicate glassware in a 10% nitric acid solution, followed by thorough rinsing with ultrapure water until the pH is neutral.
- Drying: Allow glassware to air dry in a clean environment (e.g., a laminar flow hood) or dry in an oven at a high temperature.
- Final Bake-Out: For the most critical applications, bake the glassware in a furnace at 380-400°C for several hours.[\[11\]](#)
- Storage: After cooling, immediately cover openings with pre-cleaned aluminum foil (rinsed with hexane or acetone) and store in a clean, dust-free cabinet.[\[1\]](#)[\[11\]](#)

Note: Never wash critical glassware in a household or general laboratory dishwasher, as detergents and rinse aids are major sources of contamination. Do not use plastic film (e.g., Parafilm) to cover glassware during storage.


Protocol 2: Pre-Cleaning Pipette Tips to Reduce Contamination

This procedure can help flush contaminants from disposable plastic pipette tips immediately before use.^[8]

- Decant a small amount of your sample diluent or a clean solvent (compatible with your sample) into a clean glass beaker.
- Aspirate and dispense a full volume of the liquid from the beaker with the pipette tip.
- Discard the liquid.
- Repeat steps 2 and 3 at least three times.
- The flushed tip is now ready to be used for adding the solution to your sample.

Contamination Prevention Workflow

Adopting a proactive approach to contamination control is the most effective strategy.

[Click to download full resolution via product page](#)

Diagram 2: A workflow outlining key steps for preventing plasticizer contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 6. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. support.waters.com [support.waters.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing instrument contamination when measuring low-level plasticizers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086684#addressing-instrument-contamination-when-measuring-low-level-plasticizers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com